Cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula and a molecular weight of approximately 262.3 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as a versatile building block in the development of more complex molecules. Its unique structure allows for specific biological interactions, making it a subject of interest in various scientific fields.
The compound can be synthesized through several methods, primarily involving the reaction of cyclohexanone derivatives with 3-methoxybenzoyl chloride. It is commercially available from chemical suppliers and can also be produced in laboratory settings using standardized synthetic routes.
Cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid belongs to the class of carboxylic acids and is categorized as an aromatic compound due to the presence of a methoxy-substituted benzoyl group. Its chirality classifies it as a chiral compound, which is significant in pharmacological applications.
The synthesis of cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid typically involves several key steps:
The reaction conditions are critical for ensuring high yields and selectivity towards the cis configuration. Typically, maintaining low temperatures during the reaction helps prevent side reactions and promotes the formation of the desired stereoisomer.
Cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid features a cyclohexane ring with a carboxylic acid group at one position and a methoxybenzoyl group at another. The spatial arrangement of these substituents is crucial for its biological activity.
Cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions:
The choice of reagents and reaction conditions greatly influences the outcome of these reactions. For instance, oxidation may require specific pH conditions to favor the formation of desired products.
Cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid acts through various biochemical pathways by interacting with specific enzymes or receptors. These interactions can modulate biological processes, making it relevant in therapeutic contexts.
The exact mechanism can vary based on the target biological system, but generally involves binding to active sites on proteins or influencing metabolic pathways.
Relevant data on these properties aids researchers in predicting behavior during reactions and applications.
Cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid has several scientific uses:
Systematic Nomenclature:The compound is formally designated as cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid (CAS: 357980-63-3), with the stereochemical prefix cis denoting the relative configuration where the 3-methoxybenzoyl and carboxylic acid substituents reside on the same face of the cyclohexane ring. Its molecular formula is C₁₅H₁₈O₄ (MW: 262.30 g/mol) [1] [4]. The canonical SMILES representation is COc1cccc(C(=O)[C@H]2CCCC[C@H]2C(=O)O)c1
, explicitly encoding the cis-stereochemistry via the stereodescriptors [C@H]
and [C@@H]
[4] [5].
Stereochemical Specification:X-ray crystallographic analyses confirm that the cyclohexane ring adopts a chair conformation with both substituents in equatorial orientations, minimizing steric strain. The cis relationship is absolute in the (1R,2S) enantiomer commonly described in pharmacological studies [4] [10]. This spatial arrangement critically influences molecular recognition properties, as evidenced by differential biological activities between cis and trans isomers.
Table 1: Core Identifiers of cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic Acid
Identifier Type | Value |
---|---|
CAS Registry Number | 357980-63-3 |
IUPAC Name | (1R,2S)-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid |
Molecular Formula | C₁₅H₁₈O₄ |
Molecular Weight | 262.30 g/mol |
MDL Number | MFCD01311250 |
Canonical SMILES | COC1=CC=CC(=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |
Early Carboxylation Approaches:Initial synthetic routes relied on classical carbonyl addition strategies. The Koch-Haaf reaction (formic acid/sulfuric acid mediated carboxylation) of 2-(3-methoxybenzoyl)cyclohexanol was explored but suffered from regioisomeric contamination and poor stereocontrol, yielding <60% target product [6]. This method, while applicable to tertiary alcohol precursors, proved inadequate for stereoselective synthesis due to competitive Wagner-Meerwein rearrangements under strongly acidic conditions [6].
Catalytic Hydrogenation Breakthroughs:Significant advances emerged with transition-metal-catalyzed methods. Palladium-catalyzed hydrogenation of 2-(3-methoxybenzoyl)benzoic acid derivatives at elevated pressures (500-1000 psig H₂) enabled cis-selective reduction (80-92% yield) [8]. Ruthenium-phosphine complexes further enhanced efficiency, achieving >95% cis diastereoselectivity in supercritical CO₂ solvents—notably reducing catalyst loadings to <0.5 mol% [8]. These methodologies established reproducible access to gram-scale quantities, facilitating biological evaluation.
Table 2: Evolution of Key Synthetic Methods
Synthetic Method | Conditions | Yield | Diastereoselectivity | Era |
---|---|---|---|---|
Koch-Haaf Carboxylation | HCOOH/H₂SO₄, 15-20°C | 50-60% | Low (cis:trans ~1:1) | 1960s-1980s |
Pd/C Hydrogenation | 5% Pd/C, 500 psig H₂, iPrOH, 80°C | 75-80% | Moderate (cis:trans 4:1) | 1990s |
RuCl₂(PPh₃)₃ Catalysis | RuCl₂(PPh₃)₃ (0.5 mol%), 1000 psig H₂, scCO₂ | 90-92% | High (cis:trans >19:1) | Post-2000 |
Chiral Building Block:The compound’s rigid cis-cyclohexane architecture serves as a template for asymmetric synthesis. Its enantiopure forms [(1R,2S) and (1S,2R)] are leveraged in constructing spirocyclic lactones and conformationally restricted peptidomimetics. The carboxylic acid enables peptide coupling, while the ketone undergoes reductive amination or Grignard additions—facilitating diverse molecular diversification [4] [10].
Pharmacological Lead:Derivatives exhibit structure-dependent bioactivities:
Biosynthetic Relevance:The compound’s structural motif appears in shikimate-derived natural products. Studies in Streptomyces collinus elucidated enzymatic pathways converting shikimic acid to cyclohexanecarboxylic acid derivatives—key precursors for ansatrienin antibiotics [2]. This biosynthetic link underscores its potential in engineered biosynthesis of complex metabolites.
Table 3: Comparative Bioactivity of Structural Analogs
Compound | Key Structural Feature | COX-2 IC₅₀ | S. aureus MIC | Metabolic Half-life (mice) |
---|---|---|---|---|
3-Methoxybenzoic acid | Simple aromatic acid | >100 µM | 256 µg/mL | 0.8 h |
trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid | trans-cyclohexane stereochemistry | 25 µM | 128 µg/mL | 1.5 h |
cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid | cis-cyclohexane core | 1.2 µM | 32 µg/mL | 2.4 h |
cis-2-(3-Fluoro-4-methoxybenzoyl)cyclohexane-1-carboxylic acid | Fluorinated aryl ring | 0.8 µM | 16 µg/mL | 3.1 h |
This comprehensive profile establishes cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid as a versatile chemotype with multifaceted applications—from enabling complex molecule synthesis to inspiring therapeutic development through structure-activity-driven design.
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: